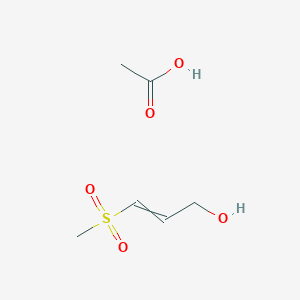![molecular formula C6H9NS B12518206 2-Azabicyclo[2.2.1]heptane-3-thione CAS No. 653603-15-7](/img/structure/B12518206.png)
2-Azabicyclo[2.2.1]heptane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]heptane-3-thione is a bicyclic compound containing a nitrogen atom and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane-3-thione can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to form addition products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions and other electrophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems. For instance, reaction with MCPBA yields epoxides as the major product .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-3-thione involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane-3-thione can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane. Both compounds contain a nitrogen atom in a bicyclic structure, but they differ in the size and arrangement of their rings . The unique structure of this compound gives it distinct chemical and biological properties that make it valuable for specific applications.
List of Similar Compounds
Properties
CAS No. |
653603-15-7 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-thione |
InChI |
InChI=1S/C6H9NS/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) |
InChI Key |
FVRSFOCASMKKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)


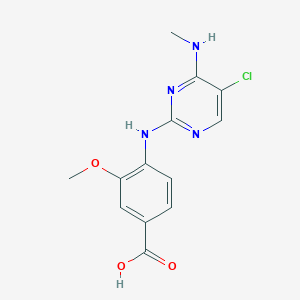
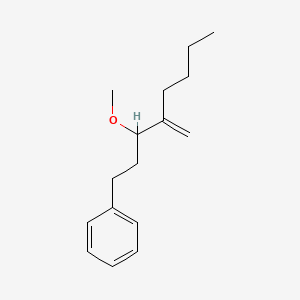
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
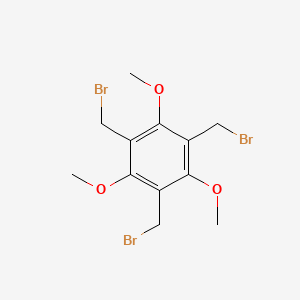
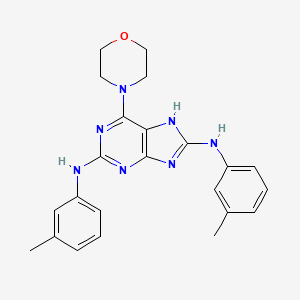
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
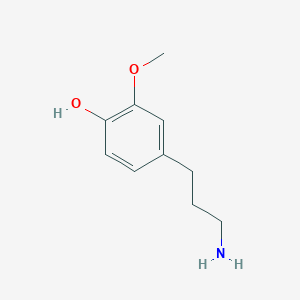
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
